1,1,2,2-Tetrahydroperfluorododecanethiol
Overview
Description
1,1,2,2-Tetrahydroperfluorododecanethiol (F-12) is a fluorinated thiol compound that has gained significant attention in recent years due to its unique properties. F-12 is a colorless and odorless liquid that is highly soluble in organic solvents. This compound is widely used in scientific research applications due to its ability to modify surfaces and create self-assembled monolayers (SAMs) on various substrates.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrahydroperfluorododecanethiol is not fully understood, but it is believed to involve the formation of a strong covalent bond between the thiol group of this compound and the substrate surface. This bond creates a stable monolayer that can be used to modify surface properties. The fluorinated tail of this compound provides hydrophobic properties, while the thiol group provides a reactive site for further functionalization.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly stable and resistant to degradation, which makes it an attractive candidate for various applications. This compound has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
1,1,2,2-Tetrahydroperfluorododecanethiol has several advantages for lab experiments, including its ability to modify surfaces and create stable monolayers. This compound SAMs are highly ordered and can be used to control surface properties with high precision. This compound is also highly stable and resistant to degradation, which makes it an attractive candidate for various applications. However, this compound is relatively expensive and can be challenging to synthesize in large quantities. Additionally, the synthesis process requires the use of hazardous chemicals, which can be a safety concern.
Future Directions
There are several future directions for the use of 1,1,2,2-Tetrahydroperfluorododecanethiol in scientific research. One area of interest is the development of this compound SAMs for use in biosensors and diagnostic devices. This compound SAMs could be used to detect specific biomolecules with high sensitivity and selectivity. Another area of interest is the use of this compound SAMs in drug delivery systems. This compound SAMs could be used to target specific tissues or cells and deliver drugs with high precision. Additionally, this compound SAMs could be used to create anti-fouling surfaces for marine applications or to improve the performance of electronic devices. Overall, this compound has significant potential for various scientific research applications, and further studies are needed to explore its full capabilities.
Conclusion:
In conclusion, this compound (this compound) is a unique fluorinated thiol compound that has gained significant attention in recent years due to its ability to modify surfaces and create self-assembled monolayers (SAMs) on various substrates. This compound has several advantages for lab experiments, including its ability to modify surfaces with high precision and create stable monolayers. This compound has significant potential for various scientific research applications, and further studies are needed to explore its full capabilities.
Scientific Research Applications
1,1,2,2-Tetrahydroperfluorododecanethiol is widely used in scientific research applications due to its ability to modify surfaces and create self-assembled monolayers (SAMs) on various substrates. SAMs are highly ordered, two-dimensional molecular assemblies that can be used to control surface properties such as wettability, adhesion, and biocompatibility. This compound SAMs have been used in various applications, including biosensors, microfluidic devices, and drug delivery systems.
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F21S/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHVTJLYXHSDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F21S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880389 | |
Record name | 2-(Perfluorodecyl)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34451-28-0 | |
Record name | 1,1,2,2-Tetrahydroperfluorododecanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Perfluorodecyl)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,2,2-TETRAHYDROPERFLUORODODECANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXH0AUS19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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